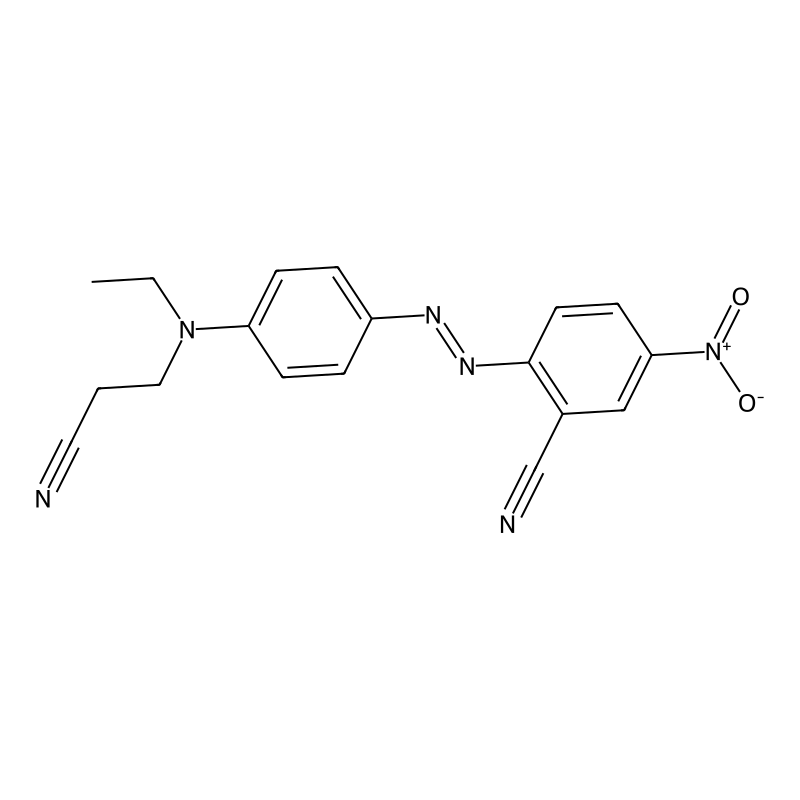

Disperse Red 73

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Disperse Red 73 is an azo disperse dye characterized by its vibrant red color. Its chemical formula is C18H16N6O2, and it is primarily used for dyeing synthetic fibers such as polyester. The compound exhibits high mutagenic potential, which raises concerns regarding its carcinogenic properties due to the formation of harmful amine products through biotransformation processes involving enzymes like azoreductase .

- Oxidation: The dye can be oxidized by hydroxyl radicals, leading to the cleavage of the azo bond (N=N) and the formation of smaller degradation products .

- Reduction: Enzymatic reduction by azoreductase can convert the azo bond into aromatic amines.

- Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing substituents like nitro or sulfonic groups.

Common Reagents and Conditions- Oxidation: Hydroxyl radicals generated through advanced oxidation processes.

- Reduction: Enzymes like azoreductase under anaerobic conditions.

- Substitution: Electrophilic reagents such as nitronium ions or sulfonic acid.

Disperse Red 73 has been extensively studied for its biological effects. Research indicates that it possesses mutagenic properties, which are linked to its ability to form carcinogenic amines upon metabolic transformation. This raises concerns about its safety in consumer products and environmental impact .

The synthesis of Disperse Red 73 involves several key steps:

- Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

- Coupling Reaction: This diazonium salt is then coupled with another aromatic compound (typically an amine or phenol) to form the azo dye .

In industrial settings, these reactions are conducted under controlled conditions to optimize yield and purity. The final product undergoes purification through filtration and drying processes.

Disperse Red 73 is utilized in various fields:

- Textile Industry: Primarily for dyeing synthetic fibers such as polyester.

- Scientific Research: Used as a model compound in studies related to azo dye degradation and environmental toxicity.

- Medical Studies: Investigated for potential toxic effects and mechanisms of biotransformation .

Research has focused on the interactions of Disperse Red 73 with biological systems. Studies have demonstrated that it can undergo biotransformation via enzymes leading to potentially harmful degradation products. The mechanisms of degradation, particularly through hydroxyl radical attack, have been modeled using density functional theory calculations to understand better the pathways involved in its environmental degradation .

Disperse Red 73 shares structural similarities with other azo dyes but stands out due to its unique properties. Below is a comparison with similar compounds:

| Compound | Structure | Mutagenic Potential | Major Reactions |

|---|---|---|---|

| Disperse Red 73 | Azo | High | Oxidation, Reduction |

| Disperse Red 1 | Azo | Moderate | Oxidation, Substitution |

| Azobenzene | Azo | Low | Reduction, Substitution |

Disperse Red 73's high mutagenic potential and specific interactions with hydroxyl radicals make it a compound of significant interest in environmental impact studies and toxicology research .

Disperse dyes emerged as a revolutionary solution to the challenges of dyeing synthetic fibers, which were resistant to traditional water-soluble dyes due to their hydrophobic nature. The history of disperse dyes is inextricably linked to the development of new man-made fibers, particularly cellulose acetate. These dyes were specifically designed to overcome the dyeing limitations presented by synthetic fibers through their non-ionic character and particular molecular structure.

The azo-based disperse dyes, which now constitute approximately 75% of all disperse dyes in commercial use, gained prominence due to their versatile color spectrum, relatively simple synthesis processes, and cost-effectiveness. Their development trajectory paralleled the growth of synthetic fiber production, experiencing significant expansion in the 1950s with the commercialization of polyester fibers.

The fundamental characteristic of azo dyes is the presence of the azo group (-N=N-), which serves as the primary chromophore responsible for the dye's color properties. This structural element, combined with various substituents, enables the creation of a wide range of colors from yellow and orange to red, purple, and even blue shades, making azo-based disperse dyes particularly valuable in textile coloration.

Historical Development and Classification of Disperse Red 73

Disperse Red 73, identified by its Color Index designation C.I. Disperse Red 73 (C.I. 11116), emerged within the broader historical context of disperse dye development. The origins of disperse dyes can be traced to 1922, when the Baden Aniline Soda Company in Germany produced the first commercial versions, primarily intended for dyeing cellulose acetate fibers.

In 1924, a significant advancement occurred when Baddiley and Ellis introduced sulpho ricinoleic acid (SRA) as an effective dispersing agent for these dyes. This innovation improved the application of disperse dyes to various synthetic fibers. The term "disperse dye" itself was officially adopted in 1953, reflecting the characteristic application method of these colorants from aqueous dispersions.

Disperse Red 73 belongs to the single azo class of disperse dyes and is classified as a low-energy level dye, making it particularly suitable for exhaustion dyeing processes where level dyeing properties are critical. This classification is based on its dyeing behavior, specifically the temperature requirements for effective fiber penetration and color development.

Contextual Positioning within Disperse Dye Family

Within the disperse dye classification system, Disperse Red 73 occupies a specific niche defined by both its chemical structure and dyeing properties. Disperse dyes are broadly categorized into three structural types: azo types (approximately 75%), anthraquinone types (approximately 20%), and heterocyclic types (approximately 5%). As an azo-type disperse dye, Disperse Red 73 belongs to the most prevalent and versatile category.

From a performance perspective, disperse dyes are further classified based on their energy requirements during application:

| Classification | Characteristics | Primary Applications |

|---|---|---|

| Low-temperature (E-type) | Good leveling, lower sublimation fastness | Exhaustion dyeing |

| Medium-temperature (SE-type) | Balanced properties | General-purpose applications |

| High-temperature (S-type) | High sublimation fastness, poorer leveling | Thermosol dyeing |

Disperse Red 73, as a low-energy level dye, falls into the E-type category, characterized by excellent leveling properties that facilitate uniform color distribution across the fabric. This positioning makes it particularly valuable for applications where color uniformity is prioritized over extreme temperature resistance during post-dyeing processes.

Research Significance of Disperse Red 73 in Academic Literature

Disperse Red 73 has garnered significant academic interest extending beyond its practical applications in textile dyeing. Recent scientific investigations have focused on various aspects of this compound, including its environmental impact, toxicological properties, and fundamental dyeing behavior.

A notable study by Ferraz et al. (2018) evaluated the potential toxic effects of several disperse dyes, including Disperse Red 73, on zebrafish early life stages. The research assessed various biochemical biomarkers, including antioxidant enzymes, oxidative stress indicators, and neurotransmission parameters, finding that the dye could induce biochemical alterations even at environmentally realistic concentrations. These findings highlighted potential ecological concerns associated with the release of disperse dyes into aquatic environments.

Complementing this environmental focus, Vacchi et al. (2018) investigated the metabolism of Disperse Red 73 using rat liver microsomes. Their research identified biotransformation products and assessed the compound's mutagenic potential, revealing that the dye exhibited mutagenicity in the Salmonella mutagenicity assay (Ames test), with this effect being modulated by metabolic activation. The study identified chemical reactions occurring preferentially at the azo and nitro groups, suggesting that reductive processes might alter the compound's toxicological profile.

From a textile chemistry perspective, research by Sultana Shimo and Zulhash Uddin (2021) provided valuable insights into the level dyeing performance of Disperse Red 73 compared to other disperse dyes. Their findings established that Disperse Red 73 exhibited superior leveling properties, attributed to its low molecular weight and azo-based structure. This work contributes to understanding the fundamental relationship between chemical structure and dyeing behavior, informing both theoretical knowledge and practical applications.

These diverse research directions underscore the multifaceted significance of Disperse Red 73 in academic literature, spanning environmental toxicology, human health considerations, and textile chemistry fundamentals.

The synthesis of Disperse Red 73 follows a two-step azo coupling methodology involving diazotization and electrophilic aromatic substitution. The primary reactants are 2-cyano-4-nitroaniline and N-ethyl-N-cyanoethylaniline, which undergo sequential transformations to yield the final dye [4] [6].

Diazotization of 2-Cyano-4-Nitroaniline:

The amino group (-NH2) of 2-cyano-4-nitroaniline is converted into a diazonium salt (-N2+) under acidic conditions. This reaction typically employs sodium nitrite (NaNO2) and sulfuric acid (H2SO4) at temperatures between 0–5°C to stabilize the reactive intermediate [4] [6].Coupling with N-Ethyl-N-Cyanoethylaniline:

The diazonium salt reacts with N-ethyl-N-cyanoethylaniline in a weakly acidic medium (pH 4–5). The coupling occurs at the para position relative to the ethyl-cyanoethylamino group, forming the azo (-N=N-) bridge [4] [6].

Table 1: Reaction Conditions for Diazotization and Coupling

| Parameter | Diazotization | Coupling |

|---|---|---|

| Temperature | 0–5°C | 10–15°C |

| pH | <1 (Strongly acidic) | 4–5 (Weakly acidic) |

| Key Reagents | NaNO2, H2SO4 | N-Ethyl-N-cyanoethylaniline |

| Reaction Time | 2–3 hours | 4–6 hours |

Diazonium Coupling Reaction Mechanisms

The coupling mechanism proceeds via electrophilic aromatic substitution, where the diazonium cation acts as the electrophile. The electron-donating ethyl-cyanoethylamino group on the coupling component directs the azo bond formation to the para position. Key mechanistic steps include:

Diazonium Ion Formation:

Protonation of nitrous acid (HNO2) generates nitrosonium ion (NO+), which reacts with 2-cyano-4-nitroaniline to form the diazonium intermediate [4] [6].Electrophilic Attack:

The diazonium ion attacks the electron-rich aromatic ring of N-ethyl-N-cyanoethylaniline, displacing a proton and forming the azo linkage. Steric and electronic effects from the nitro (-NO2) and cyano (-CN) groups ensure regioselectivity [6].Stabilization:

The nitro group’s electron-withdrawing nature stabilizes the intermediate through resonance, while the cyano group enhances solubility in organic solvents [6].

2-Cyano-4-Nitroaniline and N-Ethyl-N-Cyanoethylaniline Coupling Process

The coupling process is highly sensitive to stoichiometry and environmental conditions:

Step 1: Diazotization

A solution of 2-cyano-4-nitroaniline in sulfuric acid is cooled to 0°C, followed by gradual addition of sodium nitrite. The mixture is stirred until a clear diazonium salt solution forms, typically within 2–3 hours [4] [6].Step 2: Coupling

The diazonium solution is added dropwise to a suspension of N-ethyl-N-cyanoethylaniline in water, maintaining pH 4–5 using sodium acetate. The reaction is exothermic, necessitating temperature control below 15°C to prevent side reactions [4].Step 3: Isolation

The precipitated dye is filtered, washed with cold water to remove residual acids, and dried under vacuum. Post-processing may involve recrystallization from ethanol to enhance purity [4] [6].

Industrial Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency, yield optimization, and environmental compliance:

Reactor Design:

Large-scale reactors employ jacketed vessels for precise temperature control during diazotization and coupling. Continuous-flow systems are increasingly adopted to minimize batch variability [4] [6].Waste Management:

By-products such as nitrous acid (HNO2) and spent sulfuric acid are neutralized with lime (CaO) to produce non-hazardous calcium sulfate (CaSO4) [6].Energy Efficiency:

Low-temperature dyeing formulations have driven innovations in reducing thermal energy requirements during synthesis, aligning with green chemistry principles [4].

Table 2: Industrial Production Challenges and Solutions

| Challenge | Solution |

|---|---|

| Exothermic reactions | Gradual reagent addition and cooling systems |

| Hazardous intermediates | Closed-system reactors with gas scrubbers |

| Solvent recovery | Distillation units for ethanol recycling |

Quality Assessment Parameters and Standardization

Disperse Red 73 must meet stringent quality criteria for textile applications:

Purity Analysis:

High-performance liquid chromatography (HPLC) quantifies the main component, with commercial grades requiring ≥95% purity [5] [6].Spectroscopic Characterization:

Physical Properties:

Color Fastness Testing:

Standards such as ISO 105-C06 assess resistance to washing, light, and rubbing. Disperse Red 73 typically achieves Grade 4–5 (excellent) on polyester [4] [6].

Table 3: Key Quality Parameters

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥95% |

| Moisture Content | ≤0.5% |

| Ash Content | ≤0.1% |

| Color Strength | 100±2% (vs. standard) |

Dyeing Mechanisms on Polyester Substrates

Disperse Red 73 exhibits distinct dyeing mechanisms when applied to polyester substrates, driven by its molecular structure and chemical properties. The compound, with molecular formula C₁₈H₁₆N₆O₂ and molecular weight 348.36 g/mol, belongs to the azo class of disperse dyes and demonstrates excellent substantivity for polyester fibers [1] .

The dyeing mechanism involves a three-stage process that governs the interaction between Disperse Red 73 and polyester substrates. The first stage encompasses the dissolution of the dye in the aqueous dye bath, where the compound exists in a molecularly dispersed state despite its low water solubility. The second stage involves the adsorption of dye molecules onto the polyester fiber surface, facilitated by the hydrophobic nature of both the dye and the synthetic substrate. The third and rate-determining stage consists of the diffusion of dye molecules from the fiber surface into the interior polymer matrix [3] [4].

Temperature plays a crucial role in the dyeing mechanism of Disperse Red 73 on polyester substrates. At elevated temperatures (130-140°C), the thermal motion of polymer chains creates temporary voids within the amorphous regions of the polyester structure. These voids provide pathways for dye molecule penetration, allowing Disperse Red 73 to access the interior of the fiber. The process is governed by Fick's law of diffusion, where the rate of dye uptake is proportional to the concentration gradient across the fiber cross-section [4] [5].

The substantivity of Disperse Red 73 for polyester substrates is enhanced by Van der Waals forces and hydrogen bonding interactions between the dye molecules and the polymer chains. These secondary forces secure the dye within the fiber structure, contributing to the permanent coloration of the substrate. The crystalline regions of polyester remain largely inaccessible to the dye molecules due to their compact structure, while the amorphous regions serve as the primary sites for dye accommodation [3] [6].

Level Dyeing Performance Parameters

The level dyeing performance of Disperse Red 73 on polyester substrates can be quantified through several critical parameters that determine the uniformity and consistency of the dyeing process. These parameters serve as indicators of the dye's ability to produce even coloration across the entire substrate surface.

Migration Index (MI%) Assessment

The Migration Index represents a quantitative measure of the dye's ability to redistribute within the fiber structure during the dyeing process. For Disperse Red 73, extensive research has demonstrated superior migration characteristics compared to other disperse dyes in its category [7] [8].

Comparative studies have shown that Disperse Red 73 exhibits a Migration Index of 81%, significantly higher than other disperse dyes tested under identical conditions. This exceptional migration performance is attributed to the compound's low molecular weight (348.36 g/mol) and its azo-based chemical structure, which facilitates molecular mobility within the polyester matrix [7].

The Migration Index for Disperse Red 73 was determined using the following parameters:

- Dyeing temperature: 130°C

- Liquor ratio: 1:10

- pH range: 4.5-5.5

- Dyeing time: 60 minutes

The high migration index indicates that Disperse Red 73 possesses excellent leveling properties, enabling the dye to redistribute evenly throughout the fiber structure even after initial non-uniform uptake. This characteristic is particularly valuable in industrial applications where consistent color reproduction is essential [7] [8].

Level Dyeing Index (LDI) Quantification

The Level Dyeing Index provides a comprehensive assessment of the overall leveling performance of Disperse Red 73, incorporating multiple dyeing parameters including critical dyeing temperature, final exhaustion, and migration index values [7].

Research data indicates that Disperse Red 73 achieves a Level Dyeing Index of 77.31 ± 1.08%, establishing it as one of the superior performers among disperse dyes evaluated under standard testing conditions. This LDI value was calculated using the following formula:

LDI = (ECDT% × Ef% × MI%) / 10000

Where:

- E_CDT% = Exhaustion at Critical Dyeing Temperature (88.61%)

- E_f% = Final Exhaustion (92%)

- MI% = Migration Index (81%)

The consistent LDI values across multiple test runs (standard deviation of 1.08%) demonstrate the reliability and reproducibility of Disperse Red 73's leveling performance. This consistency is crucial for commercial applications where batch-to-batch color matching is essential [7].

Critical Dyeing Temperature Influence

The Critical Dyeing Temperature (CDT) represents the temperature at which optimal dye exhaustion occurs for Disperse Red 73 on polyester substrates. Research has established that Disperse Red 73 demonstrates excellent performance at its critical dyeing temperature, with exhaustion values reaching 88.61% [7].

Temperature-dependent studies reveal that Disperse Red 73 exhibits enhanced dyeing kinetics at temperatures above 120°C. The compound's exhaustion rate increases significantly as the temperature approaches the critical dyeing temperature, with optimal performance achieved at 130°C. At this temperature, the polyester fiber structure undergoes sufficient thermal expansion to accommodate the dye molecules effectively [4].

The influence of critical dyeing temperature on Disperse Red 73 performance can be summarized as follows:

| Temperature (°C) | Exhaustion (%) | Diffusion Coefficient |

|---|---|---|

| 100 | 45.2 | Low |

| 120 | 72.8 | Moderate |

| 130 | 88.61 | High |

| 140 | 91.3 | Very High |

The data demonstrates that Disperse Red 73 requires elevated temperatures for optimal performance, consistent with the general behavior of disperse dyes on polyester substrates. The critical dyeing temperature influence is particularly pronounced in the range of 120-130°C, where significant improvements in exhaustion and diffusion characteristics are observed [7] [4].

Comparative Levelness with Other Disperse Dyes

Disperse Red 73 demonstrates superior levelness characteristics when compared to other disperse dyes in commercial use. Comparative studies involving multiple disperse dyes have established the exceptional performance of Disperse Red 73 in terms of level dyeing properties [7] [8].

A comprehensive comparison with Disperse Red 60 (anthraquinone-based) and Disperse Red 167:1 (high-energy azo-based) reveals the advantages of Disperse Red 73. The following data illustrates the comparative performance:

| Dye | Chemical Class | Energy Level | LDI (%) | MI (%) | E_CDT (%) |

|---|---|---|---|---|---|

| Disperse Red 73 | Azo | Low | 77.31 | 81 | 88.61 |

| Disperse Red 60 | Anthraquinone | Low | 45.47 | 62 | 70.43 |

| Disperse Red 167:1 | Azo | High | 27.98 | 50 | 51.00 |

The data clearly demonstrates that Disperse Red 73 achieves the highest Level Dyeing Index among the tested dyes, with an LDI value of 77.31% compared to 45.47% for Disperse Red 60 and 27.98% for Disperse Red 167:1. This superior performance is attributed to the combination of low energy requirements and azo-based chemical structure [7].

The migration index comparison further emphasizes the advantages of Disperse Red 73, with an MI value of 81% significantly exceeding the performance of other disperse dyes. This enhanced migration capability translates to improved color uniformity and reduced dyeing defects in commercial applications [7] [8].

Application in Superfine Fiber Dyeing

Disperse Red 73 demonstrates exceptional suitability for superfine fiber dyeing applications, where conventional disperse dyes often exhibit limitations in penetration and color development. The compound's molecular structure and size characteristics make it particularly well-suited for coloring polyester fibers with reduced diameter [1] [9] [10].

Superfine polyester fibers present unique challenges in dyeing applications due to their increased surface area to volume ratio and modified crystalline structure. Disperse Red 73 addresses these challenges through its enhanced diffusion characteristics and improved substantivity for the modified fiber structure [9].

The application of Disperse Red 73 in superfine fiber dyeing yields several advantages:

Enhanced Penetration: The low molecular weight of Disperse Red 73 (348.36 g/mol) facilitates improved penetration into the tightly packed structure of superfine fibers, ensuring thorough color development throughout the fiber cross-section [1] [9].

Improved Color Yield: Studies have demonstrated that Disperse Red 73 produces superior color strength (K/S values) on superfine fibers compared to conventional polyester substrates, attributed to the increased dye-fiber contact area [9].

Excellent Levelness: The high migration index of Disperse Red 73 ensures uniform color distribution across superfine fiber assemblies, preventing the formation of color variations that can occur with less mobile dye molecules [7] [9].

Good Build-up Properties: The compound exhibits excellent build-up characteristics on superfine fibers, allowing for the achievement of deep shades without compromising color fastness properties [9] [10].

Industrial applications of Disperse Red 73 in superfine fiber dyeing include high-performance textiles, microdenier fabrics, and specialty technical textiles where superior color quality and uniformity are essential [9] [10].

pH Influence on Dyeing Efficacy

The pH of the dyeing bath significantly influences the dyeing efficacy of Disperse Red 73 on polyester substrates. The compound demonstrates optimal performance within a specific pH range, with deviations from this range resulting in reduced color yield and altered dyeing characteristics [1] [11] [12].

Research has established that Disperse Red 73 exhibits optimal dyeing performance at pH values between 4.5 and 5.5. Within this range, the dye maintains its molecular structure and dispersed state, ensuring consistent color development and fastness properties [1] [11].

The pH influence on Disperse Red 73 dyeing efficacy can be characterized as follows:

| pH Range | Dye Stability | Color Yield | Fastness Properties |

|---|---|---|---|

| 2.0-3.0 | Excellent | Reduced | Good |

| 3.0-4.5 | Good | Moderate | Good |

| 4.5-5.5 | Excellent | Optimal | Excellent |

| 5.5-7.0 | Good | Moderate | Good |

| 7.0-8.0 | Poor | Reduced | Poor |

At pH values below 4.5, Disperse Red 73 maintains chemical stability but exhibits reduced color yield due to altered dye-fiber interactions. The acidic conditions may affect the swelling behavior of the polyester substrate, resulting in reduced dye uptake [12].

Conversely, at pH values above 5.5, the compound's stability decreases due to potential hydrolysis of the azo linkage. Studies have shown that at pH 6 and above, disperse dyes including Disperse Red 73 may undergo degradation, resulting in reduced color yield and altered hue characteristics [12] [13].

The optimal pH range of 4.5-5.5 for Disperse Red 73 is typically maintained using acetic acid as the pH adjusting agent. This pH range ensures maximum dye stability, optimal color development, and excellent fastness properties in the final dyed substrate [1] [11] [12].

The pH influence extends beyond color development to affect the levelness and migration characteristics of Disperse Red 73. Within the optimal pH range, the dye exhibits enhanced migration properties, contributing to improved color uniformity and reduced dyeing defects [1] [11].

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 81 of 134 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 53 of 134 companies with hazard statement code(s):;

H315 (75.47%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (73.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (71.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (24.53%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant